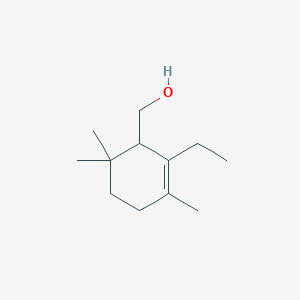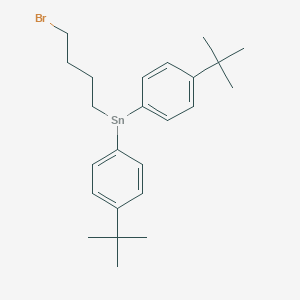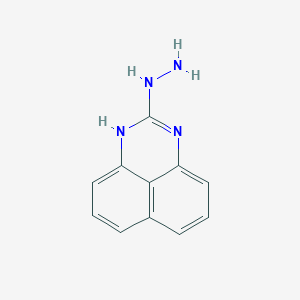![molecular formula C20H21AsGeS2 B14380572 Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane CAS No. 89901-33-7](/img/structure/B14380572.png)
Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane is a complex organometallic compound that features a unique combination of arsenic, germanium, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane typically involves the reaction of triphenylgermyl chloride with dimethylarsenic sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Triphenylgermyl Chloride: Triphenylgermane is reacted with chlorine gas to form triphenylgermyl chloride.
Reaction with Dimethylarsenic Sulfide: Triphenylgermyl chloride is then reacted with dimethylarsenic sulfide in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional purification steps to ensure high purity and yield. Techniques such as distillation, recrystallization, and chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or organometallic reagents (Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction may produce hydrides or lower oxidation state compounds.
Aplicaciones Científicas De Investigación
Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.
Industry: The compound’s properties make it useful in materials science for developing new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to active sites of enzymes, altering their activity and affecting various biochemical pathways. The specific pathways involved depend on the nature of the interactions and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylarsenic Compounds: These compounds share the dimethylarsenic moiety but differ in their other substituents.
Triphenylgermyl Compounds: These compounds contain the triphenylgermyl group but may have different ligands attached.
Uniqueness
Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane is unique due to its combination of arsenic, germanium, and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
89901-33-7 |
|---|---|
Fórmula molecular |
C20H21AsGeS2 |
Peso molecular |
473.1 g/mol |
Nombre IUPAC |
dimethyl-sulfanylidene-triphenylgermylsulfanyl-λ5-arsane |
InChI |
InChI=1S/C20H21AsGeS2/c1-21(2,23)24-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |
Clave InChI |
IJBNRRFJYRKORE-UHFFFAOYSA-N |
SMILES canónico |
C[As](=S)(C)S[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)
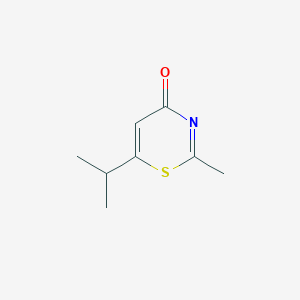
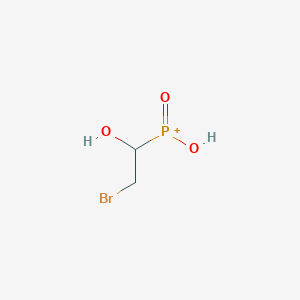
![3-{[(4-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14380511.png)
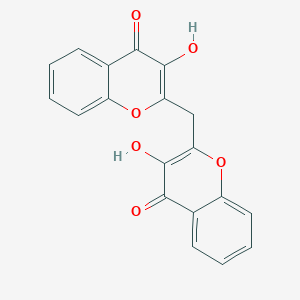
![3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol](/img/structure/B14380518.png)

